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Compound of Interest

Compound Name: Axl-IN-6

Cat. No.: B12417446 Get Quote

This guide provides a detailed comparison of the pharmacokinetic profiles of three prominent

Axl inhibitors: bemcentinib, gilteritinib, and cabozantinib. The information is intended for

researchers, scientists, and drug development professionals to facilitate an objective evaluation

of these compounds based on available experimental data.

Axl Signaling Pathway
The Axl receptor tyrosine kinase, upon binding its ligand Gas6 (Growth arrest-specific 6),

activates several downstream signaling pathways crucial for cell survival, proliferation,

migration, and invasion. These include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.

Dysregulation of Axl signaling is implicated in cancer progression and therapeutic resistance.[1]

[2][3][4][5]
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Pharmacokinetic Profiles Comparison
The following tables summarize the key pharmacokinetic parameters of bemcentinib,

gilteritinib, and cabozantinib.

Table 1: Bemcentinib Pharmacokinetic Parameters
Parameter Value Conditions Clinical Trial

Tmax (median)

8.9-13.3 hours (rat),

14.0-18.0 hours (dog),

6.7-28 hours

(monkey)

Single oral dose Preclinical

AUC (steady state) 2824 ± 420 ng·h/mL

200 mg loading dose

for 3 days, then 100

mg maintenance dose

NCT02922777[6]

Bioavailability High (in animals) Oral administration Preclinical

Protein Binding
~90% (human

plasma)
- Preclinical

Table 2: Gilteritinib Pharmacokinetic Parameters
Parameter Value Conditions Clinical Trial

Tmax (median) 2-6 hours
Single and repeat

doses (20-450 mg)
NCT02014558[7][8]

Half-life (mean) 113 hours Repeat dosing Multiple studies[7][9]

Metabolism Primarily via CYP3A4 - Multiple studies[7][9]

Food Effect
No significant effect

on exposure
High-fat meal -

Table 3: Cabozantinib Pharmacokinetic Parameters
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Parameter Value Conditions Clinical Trial

Tmax (median) 3-5 hours Single dose (tablet)

XL184-020, XL184-

003, XL184-017,

XL184-018, XL184-

010[10]

Half-life (mean) ~120 hours -
Multiple studies[11]

[12]

Metabolism Substrate of CYP3A4 - -

Food Effect

Cmax and AUC

increased by 41% and

57% respectively

High-fat meal

(capsule)
XL184-004[10]

Protein Binding 99.7% - -

Experimental Protocols
Bemcentinib Pharmacokinetic Analysis (NCT02922777)
[13]

Study Design: A phase 1, open-label, dose-escalation study of bemcentinib in combination

with docetaxel in patients with previously treated advanced non-small cell lung cancer

(NSCLC).[13]

Dosing: Patients received a loading dose of bemcentinib (200 mg or 400 mg) for 3 days,

followed by a daily maintenance dose (100 mg or 200 mg).[14]

Sample Collection: Blood samples for bemcentinib pharmacokinetics were collected at pre-

dose, on Days -6, -5, 1, and 2 of Cycle 1, and on Day 1 of Cycles 2 and 4.[13]

Analytical Method: Plasma concentrations of bemcentinib were quantified using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13]

Gilteritinib Pharmacokinetic Analysis (CHRYSALIS
Study; NCT02014558)[7][15]
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Study Design: A phase 1/2 dose-escalation and expansion study evaluating the safety,

tolerability, and pharmacokinetics of gilteritinib in adults with relapsed or refractory acute

myeloid leukemia (AML).[15][16]

Dosing: Gilteritinib was administered orally once daily in doses ranging from 20 to 450 mg.[8]

[17]

Sample Collection: For single-dose pharmacokinetics, blood samples were collected pre-

dose and at 0.5, 1, 2, 4, 6, 24, and 48 hours post-dose. For multiple-dose pharmacokinetics,

samples were collected at similar time points on Day 15 of Cycle 1.[17]

Analytical Method: Plasma concentrations of gilteritinib were determined using validated

bioanalytical methods.[17]

Cabozantinib Pharmacokinetic Analysis[10][18]
Study Design: Various phase 1 and 3 studies in healthy volunteers and patients with

metastatic renal cell carcinoma (mRCC) and other cancers.[18][19]

Dosing: Single or multiple oral doses of cabozantinib tablets or capsules were administered,

with doses ranging from 20 mg to 140 mg.[10][19]

Sample Collection: Blood samples for pharmacokinetic analysis were collected at multiple

time points post-dosing, with specific timings varying between studies. In some studies,

trough concentrations were measured.[18]

Analytical Method: Plasma concentrations of cabozantinib were quantified using validated

analytical methods.[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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